

An In-depth Technical Guide to Chlorodiphenylmethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorodiphenylmethane

Cat. No.: B1668796

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **chlorodiphenylmethane** (also known as benzhydryl chloride), a versatile reagent in organic synthesis with significant applications in pharmaceutical development. This document covers its chemical and physical properties, synthesis protocols, and its role as a key intermediate and protecting group.

Core Properties and Identification

Chlorodiphenylmethane is an organochloride that is a liquid at room temperature, appearing colorless to yellow.^[1] Its structure features a central methane carbon atom bonded to two phenyl groups and one chlorine atom.

Chemical Identifiers

Identifier	Value
CAS Number	90-99-3 [2] [3] [4] [5]
Molecular Formula	C ₁₃ H ₁₁ Cl [2] [3]
Synonyms	Benzhydryl chloride, Diphenylchloromethane [3] [5]
InChI Key	ZDVDCDLBOLSVGGM-UHFFFAOYSA-N [2] [4]
Canonical SMILES	C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl [6]

Physicochemical Properties

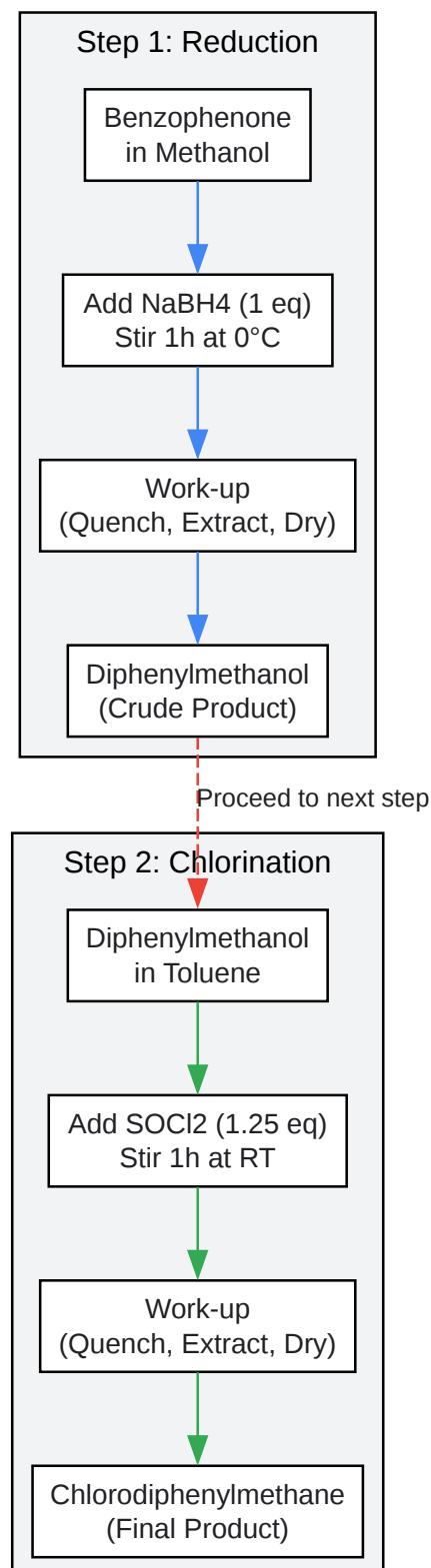
The key physical and chemical properties of **chlorodiphenylmethane** are summarized below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
Molecular Weight	202.68 g/mol	[2] [3] [4]
Appearance	Clear colorless to yellow liquid	[1]
Melting Point	15-17 °C	[1] [4] [7]
Boiling Point	140 °C at 3 mmHg 173 °C at 19 mmHg	[1] [4] [2] [6]
Density	1.14 g/mL at 25 °C	[1] [4]
Refractive Index	n _{20/D} 1.595	[1] [4]
Solubility	Soluble in chloroform, acetone, dichloromethane, and ethanol. Sparingly soluble in methanol. Slightly soluble in water.	[1] [8] [9]

Synthesis of Chlorodiphenylmethane

A common and efficient method for the synthesis of **chlorodiphenylmethane** is the nucleophilic substitution of diphenylmethanol (benzhydrol) with thionyl chloride.[10] This two-step process typically starts with the reduction of benzophenone.

Experimental Protocol: Synthesis from Benzophenone


Step 1: Reduction of Benzophenone to Diphenylmethanol

- In a reaction vessel, dissolve benzophenone in methanol (5 volumes).
- Cool the solution in an ice bath.
- Add sodium borohydride (1 equivalent) to the cooled solution portion-wise.
- Stir the mixture at the same temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the starting material is consumed, remove the excess methanol under reduced pressure.
- Quench the reaction mixture with water (5 volumes) and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude diphenylmethanol. This crude product can be used directly in the next step.[10]

Step 2: Chlorination of Diphenylmethanol

- Dissolve the crude diphenylmethanol from Step 1 in toluene (5 volumes) and cool the solution in an ice bath.
- Slowly add thionyl chloride (1.25 equivalents) to the solution.
- Stir the mixture at room temperature for 1 hour, monitoring for completion by TLC.[10]
- After the reaction is complete, pour the mixture into ice-cold water (10 volumes).
- Extract the product with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate and filter.
- Evaporate the filtrate under reduced pressure to obtain pure **chlorodiphenylmethane** as an oil.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Chlorodiphenylmethane**.

Applications in Pharmaceutical Development

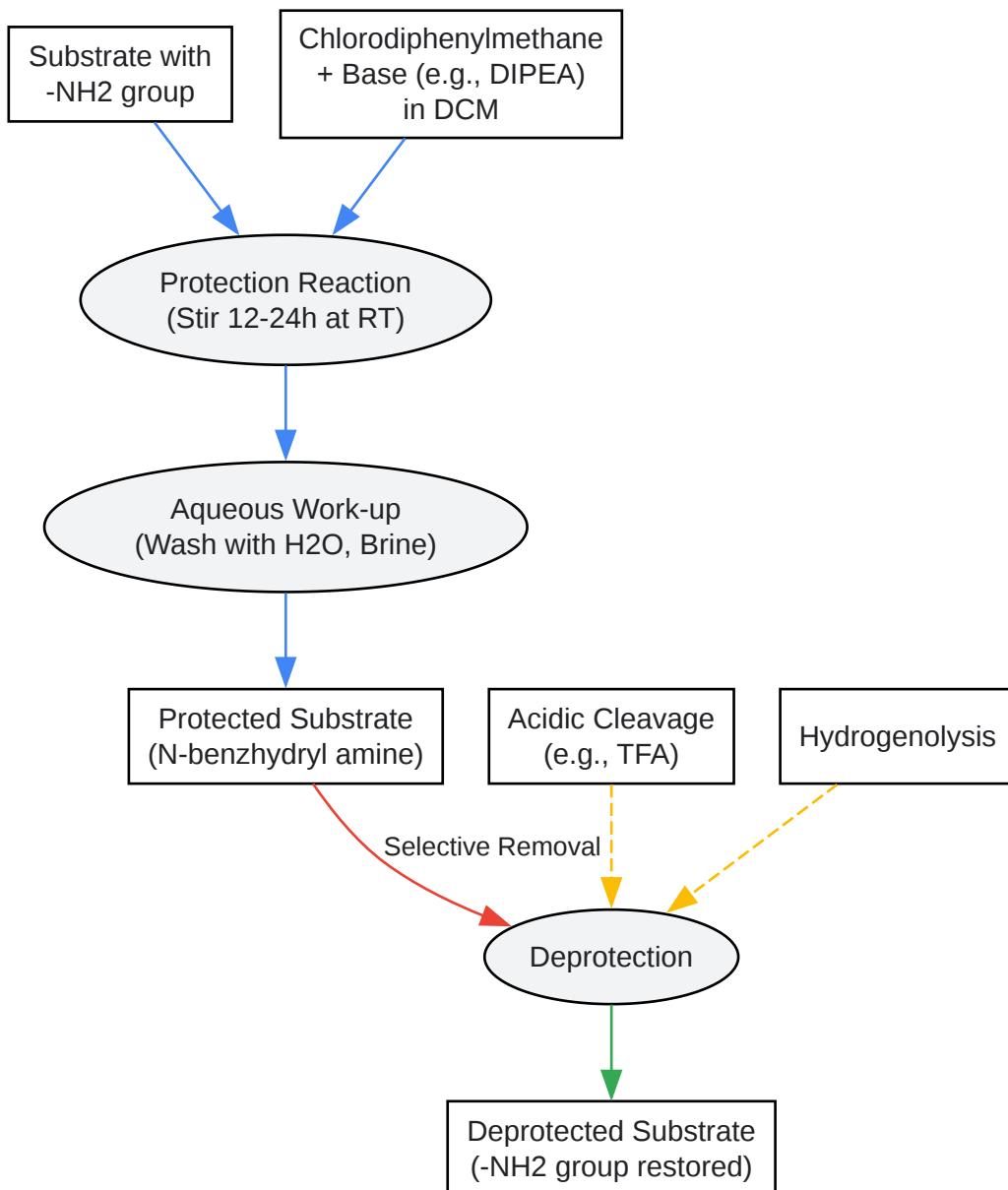
Chlorodiphenylmethane is a valuable reagent in medicinal chemistry, primarily serving two roles: as a key building block for pharmaceutical ingredients and as a source for the diphenylmethyl (DPM) or benzhydryl (Bzh) protecting group.

The diphenylmethane scaffold is a core structural feature in many first-generation antihistamines that act as H1 receptor inverse agonists.^[11] **Chlorodiphenylmethane** is a crucial intermediate in the synthesis of drugs like Diphenhydramine and Pheniramine.^{[1][11]}
^[12]

Experimental Protocol: Synthesis of Diphenhydramine

This synthesis involves the etherification of **chlorodiphenylmethane** with N,N-dimethylaminoethanol.

- Dissolve **chlorodiphenylmethane** (1 equivalent) in a solvent such as toluene.
- Add N,N-dimethylaminoethanol (1.2 equivalents) and a base like sodium bicarbonate (2 equivalents).
- Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield diphenhydramine as an oil.^[11]


The diphenylmethyl (DPM), or benzhydryl, group is a useful protecting group for alcohols, amines, and carboxylic acids in multi-step organic synthesis.^{[13][14]} Its introduction is typically achieved by reaction with **chlorodiphenylmethane**. The DPM group offers stability under various conditions and can be removed selectively.^[11]

Key Features of the DPM Protecting Group:

- Stability: It is more stable to strong acidic conditions than the trityl group.[14]
- Introduction: Can be introduced by nucleophilic substitution of **chlorodiphenylmethane**, often using a base to deprotonate the functional group being protected.[11][13]
- Deprotection (Cleavage): Removal is typically achieved under acidic conditions (e.g., with trifluoroacetic acid) or via hydrogenation.[11][14] An oxidative deprotection method using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) followed by mild acid hydrolysis is also effective for amines.[14]

Experimental Protocol: Protection of a Primary Amine

- Dissolve the primary amine (1 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) in a solvent like dichloromethane (DCM).
- Add **chlorodiphenylmethane** (1.1 equivalents) dropwise at room temperature.
- Stir the reaction mixture for 12-24 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude N-benzhydryl amine can be purified by column chromatography.[11]

[Click to download full resolution via product page](#)

Caption: Workflow for benzhydryl group protection/deprotection.

Safety and Handling

Chlorodiphenylmethane is classified as a dangerous good for transport.^[3] It is known to cause skin irritation and severe eye damage.^[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in an inert atmosphere at room temperature.^[1]

This guide consolidates key technical information on **chlorodiphenylmethane** to support its effective and safe use in research and development, particularly within the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorodiphenylmethane | 90-99-3 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. scbt.com [scbt.com]
- 4. 氯化二苯基甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Chlorodiphenylmethane | C13H11Cl | CID 7035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benzhydrol chloride | CAS#:90-99-3 | Chemsoc [chemsoc.com]
- 8. benchchem.com [benchchem.com]
- 9. chlorodiphenylmethane, 98% | Fisher Scientific [fishersci.ca]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chlorodiphenylmethane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668796#chlorodiphenylmethane-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com